N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a morpholinoacetamide moiety
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to investigate the effects of chloro-nitrophenyl derivatives on biological systems, including their interactions with enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide typically involves the reaction of 4-chloro-3-nitroaniline with morpholine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Nitration: 4-chloroaniline is nitrated to form 4-chloro-3-nitroaniline.
Acylation: 4-chloro-3-nitroaniline is then reacted with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)acetamide.
Morpholine Addition: Finally, morpholine is added to the acetamide derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: N-(4-chloro-3-aminophenyl)-2-morpholinoacetamide.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and morpholine.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholinoacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrophenol
- 4-chloro-3-nitrobenzyl alcohol
- 4-chloro-3-nitrophenyl disulfide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is unique due to the presence of both a chloro-nitrophenyl group and a morpholinoacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-10-2-1-9(7-11(10)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVFECPYVFLLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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